molecular formula C10H12N2O3S B15057600 3-Ethyl-2-oxoindoline-5-sulfonamide

3-Ethyl-2-oxoindoline-5-sulfonamide

Cat. No.: B15057600
M. Wt: 240.28 g/mol
InChI Key: JBLKCKWJVSBASY-UHFFFAOYSA-N
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Description

Historical Development and Evolution of Indoline-2-one Derivatives in Chemical Sciences

The journey of indoline-2-one, also known as oxindole (B195798), derivatives in chemical sciences is a rich narrative that began with the study of the natural dye indigo. In 1866, Adolf von Baeyer first synthesized indole (B1671886) by reducing oxindole with zinc dust. wikipedia.org This foundational work paved the way for the exploration of a vast family of related compounds. The oxindole structure, a bicyclic system composed of a benzene (B151609) ring fused to a pyrrolidone ring, is a prominent feature in numerous natural products and synthetic molecules with significant biological activities. wikipedia.orgwikipedia.org

Over the decades, the versatility of the oxindole scaffold has been extensively demonstrated. rsc.org Its amenability to substitution at various positions has allowed chemists to create a diverse array of derivatives with tailored properties. rsc.org The development of novel synthetic methodologies has further expanded the accessibility and structural diversity of these compounds, solidifying their importance in modern organic synthesis. acs.org

Academic Context and Diverse Applications of Sulfonamide Scaffolds

The sulfonamide functional group (-SO₂NH₂) is a cornerstone in medicinal chemistry, a journey that commenced with the discovery of the antibacterial properties of Prontosil in the 1930s. researchgate.netcitedrive.com This discovery ushered in the era of sulfa drugs, the first class of synthetic antimicrobial agents. rsc.orgopenaccesspub.org The initial focus on antibacterial agents has since broadened dramatically, with sulfonamide-containing compounds now recognized for a wide spectrum of biological activities. researchgate.netcitedrive.comnih.gov

The sulfonamide scaffold is a key component in drugs targeting a multitude of diseases, including viral infections, cancer, inflammation, and cardiovascular disorders. researchgate.netcitedrive.comnih.gov This versatility stems from the ability of the sulfonamide group to act as a key interaction point with various biological targets. nih.govzenodo.org The development of efficient synthetic methods for creating diverse sulfonamide derivatives remains an active area of research. researchgate.net

Strategic Positioning of 3-Ethyl-2-oxoindoline-5-sulfonamide within Advanced Organic Chemistry Research

The synthesis of such hybrid molecules allows researchers to explore new chemical space and investigate the synergistic effects of combining these two well-established pharmacophores. The study of these compounds contributes to a deeper understanding of structure-activity relationships and provides a platform for the design of novel molecules with potentially enhanced properties.

Overview of Current Research Trajectories and Future Prospects for 2-Oxoindoline-5-sulfonamide (B23527) Structures

Current research on 2-oxoindoline-5-sulfonamide structures is largely focused on their potential as therapeutic agents. For instance, derivatives of 3-hydroxy-2-oxindole containing a sulfonamide motif have been investigated for their antiviral activities. nih.gov Other studies have explored the development of oxindole sulfonamide derivatives as inhibitors of specific enzymes, such as Bruton's tyrosine kinase (BTK), which is a target in the treatment of certain cancers. nih.gov

The future of this chemical class appears promising, with ongoing efforts to synthesize and evaluate new derivatives with improved potency and selectivity. The exploration of their potential applications in various fields of medicinal chemistry, including the development of agents for central nervous system disorders, continues to be an active area of investigation. nih.gov The inherent structural diversity of the 2-oxoindoline-5-sulfonamide scaffold provides a fertile ground for the discovery of novel compounds with significant scientific and potentially therapeutic value.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₂N₂O₃S
Molecular Weight 240.28 g/mol
CAS Number 1710293-82-5

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2O3S

Molecular Weight

240.28 g/mol

IUPAC Name

3-ethyl-2-oxo-1,3-dihydroindole-5-sulfonamide

InChI

InChI=1S/C10H12N2O3S/c1-2-7-8-5-6(16(11,14)15)3-4-9(8)12-10(7)13/h3-5,7H,2H2,1H3,(H,12,13)(H2,11,14,15)

InChI Key

JBLKCKWJVSBASY-UHFFFAOYSA-N

Canonical SMILES

CCC1C2=C(C=CC(=C2)S(=O)(=O)N)NC1=O

Origin of Product

United States

Elucidation of Reaction Mechanisms and Mechanistic Inorganic/organic Chemistry

Detailed Mechanistic Investigations of Key Synthetic Transformations

The construction of 3-Ethyl-2-oxoindoline-5-sulfonamide can be conceptually broken down into three primary transformations: the formation of the core indoline-2-one (oxindole) structure, the introduction of the sulfonamide group onto the aromatic ring, and the alkylation at the C-3 position.

Ring-Closing Reactions Leading to the Indoline-2-one Core

A plausible and widely utilized method for the synthesis of the oxindole (B195798) core is the Stollé synthesis. synarchive.comwikipedia.org This reaction involves the intramolecular Friedel-Crafts acylation of an N-aryl-α-chloroacetamide.

The proposed mechanism commences with the acylation of a suitably substituted aniline (B41778), in this case, a 4-sulfonamidoaniline, with chloroacetyl chloride to form N-(4-sulfonamidophenyl)-2-chloroacetamide. In the presence of a Lewis acid, such as aluminum chloride (AlCl₃), the reaction is initiated. synarchive.comwikipedia.org The Lewis acid coordinates to the carbonyl oxygen of the acetamide, enhancing the electrophilicity of the carbonyl carbon. This is followed by an intramolecular electrophilic attack of the activated carbonyl group onto the electron-rich benzene (B151609) ring at the ortho position to the amino group. This cyclization step forms a tetrahedral intermediate. Subsequent loss of the Lewis acid and a proton from the aromatic ring restores aromaticity. The final step involves the elimination of a chloride ion to generate the indoline-2-one ring system.

An alternative pathway for the formation of the indoline-2-one core is through palladium-catalyzed intramolecular cyclization of α-chloroacetanilides. organic-chemistry.org This method offers high regioselectivity and functional group compatibility. The catalytic cycle is thought to involve oxidative addition of the C-Cl bond to a Pd(0) complex, followed by intramolecular C-H activation or deprotonation at the ortho-position of the aniline ring, and finally, reductive elimination to afford the oxindole product and regenerate the Pd(0) catalyst.

Electrophilic Aromatic Substitution Mechanisms in Sulfonylation

The introduction of the sulfonamide group at the 5-position of the indoline (B122111) ring is a critical step. This is typically achieved through an electrophilic aromatic substitution reaction. masterorganicchemistry.combyjus.comtestbook.com A common strategy involves the chlorosulfonylation of an aniline precursor, followed by amination.

The reaction begins with the treatment of an aniline derivative with chlorosulfuric acid or a mixture of sulfur trioxide and sulfuric acid (fuming sulfuric acid). masterorganicchemistry.com This generates a highly electrophilic species, the sulfonyl cation (SO₂Cl⁺) or a related sulfur trioxide species. The aniline ring, being activated by the amino group, acts as a nucleophile and attacks the electrophile. byjus.comtestbook.com This attack preferentially occurs at the para-position due to steric hindrance at the ortho-positions and the directing effect of the amino group. The resulting intermediate, a resonance-stabilized carbocation known as a sigma complex or arenium ion, then loses a proton to restore aromaticity, yielding the corresponding arylsulfonyl chloride. masterorganicchemistry.com The subsequent reaction of the sulfonyl chloride with ammonia (B1221849) or an amine displaces the chloride to form the final sulfonamide.

Recent advancements have also explored photoredox catalysis for the direct sulfonylation of anilines under milder conditions. nih.govnih.gov These methods often involve the generation of sulfonyl radicals from stable sulfinate salts. nih.gov

Alkylation Mechanism at the C-3 Position

The final key transformation is the introduction of the ethyl group at the C-3 position of the oxindole ring. This is typically accomplished via an enolate-mediated alkylation. nih.govresearchgate.net The methylene (B1212753) protons at the C-3 position of the oxindole are acidic due to their position adjacent to the carbonyl group.

The mechanism is initiated by the deprotonation of the C-3 position by a suitable base, such as lithium diisopropylamide (LDA) or an alkali metal alkoxide like lithium tert-butoxide (LiOtBu), to form a nucleophilic enolate. nih.govresearchgate.net This enolate is then subjected to nucleophilic attack on an ethylating agent, such as ethyl iodide or ethyl bromide. The reaction proceeds via an SN2 mechanism, where the enolate displaces the halide leaving group, resulting in the formation of the C-C bond and yielding this compound. The regioselectivity for C-alkylation over N-alkylation can be controlled by the choice of base, solvent, and temperature. nih.gov

Role of Catalytic Species and Ligands in Reaction Kinetics and Selectivity

Catalysis plays a pivotal role in optimizing the synthesis of this compound, influencing both the rate of reaction and the selectivity towards the desired product.

Lewis Acids in Ring-Closing Reactions: In the Stollé cyclization, Lewis acids like AlCl₃, In(III) salts, or B(C₆F₅)₃ are crucial. synarchive.comwikipedia.orgacs.orgnih.gov They activate the acylating agent by coordinating to the carbonyl oxygen, thereby increasing its electrophilicity and facilitating the intramolecular Friedel-Crafts reaction. wikipedia.org The choice and amount of Lewis acid can significantly impact the reaction rate and yield. nih.govacs.org For instance, indium(III) salts have been shown to be highly effective and can be used in catalytic amounts under mild conditions. nih.gov

Palladium Catalysts in Cyclization: In palladium-catalyzed cyclizations, the choice of ligand is critical for selectivity and efficiency. organic-chemistry.org Sterically hindered phosphine (B1218219) ligands, such as 2-(di-tert-butylphosphino)biphenyl, are often employed to promote the desired reductive elimination step and prevent side reactions. organic-chemistry.org

Phase-Transfer Catalysis in Alkylation: For the C-3 alkylation step, phase-transfer catalysis (PTC) can be employed to enhance the reaction rate and yield. nih.govaccessscience.commentoslaci.humdpi.com Catalysts such as quaternary ammonium (B1175870) salts can facilitate the transfer of the enolate anion from a solid or aqueous phase to the organic phase containing the alkylating agent. nih.govmentoslaci.hu This methodology offers advantages such as milder reaction conditions and the use of less hazardous bases. mdpi.com

Reaction Step Catalyst/Ligand Role in Reaction
Ring-Closing (Stollé)AlCl₃, In(III) saltsLewis acid, activates carbonyl for intramolecular acylation. synarchive.comwikipedia.orgnih.gov
Ring-Closing (Pd-cat)Pd(OAc)₂, Phosphine LigandsCatalyzes intramolecular C-H arylation. organic-chemistry.org
C-3 AlkylationPhase-Transfer CatalystsFacilitates transfer of enolate to the organic phase. nih.govmentoslaci.hu

Identification and Spectroscopic Characterization of Transient Intermediates

The elucidation of reaction mechanisms often relies on the detection and characterization of transient intermediates. While isolating these species can be challenging, their presence can be inferred through spectroscopic methods.

N-Acyliminium Ions: In the Stollé cyclization, after the initial acylation, an N-acyliminium ion can be considered a key intermediate. This species is highly electrophilic and poised for intramolecular cyclization. Its formation can be supported by monitoring the reaction using in-situ IR spectroscopy, observing the shift in the carbonyl stretching frequency upon coordination of the Lewis acid.

Oxindole Enolate: The enolate formed during the C-3 alkylation is a critical intermediate. nih.gov Its formation can be confirmed using ¹H NMR spectroscopy by observing the disappearance of the C-3 proton signal upon addition of a strong base. The structure of the enolate can be further investigated using ¹³C NMR spectroscopy.

Sigma Complex (Arenium Ion): During the electrophilic sulfonylation of the aromatic ring, a sigma complex is formed. masterorganicchemistry.com While highly reactive, its existence is a cornerstone of electrophilic aromatic substitution theory. Its presence can be inferred from kinetic isotope effect studies.

Intermediate Reaction Step Potential Spectroscopic Signature
N-Acyliminium IonRing-Closing (Stollé)Shift in C=O stretch in IR
Oxindole EnolateC-3 AlkylationDisappearance of C-3 proton in ¹H NMR. nih.gov
Sigma ComplexSulfonylationInferred from kinetic isotope effect studies. masterorganicchemistry.com

Computational Verification of Proposed Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for corroborating proposed reaction mechanisms and understanding the energetics of transition states. researchgate.netrsc.orgnih.gov

Ring-Closing Reactions: DFT calculations can be employed to model the energy profile of the Stollé cyclization. rsc.org These studies can help to determine the activation energy for the intramolecular Friedel-Crafts acylation step and to visualize the geometry of the transition state. This allows for a comparison of different possible cyclization pathways and an understanding of the observed regioselectivity.

Alkylation Mechanism: Computational models can be used to investigate the structure and stability of the oxindole enolate and the transition state of the subsequent SN2 alkylation. acs.org These calculations can provide insights into the factors controlling C- versus N-alkylation selectivity.

Electrophilic Aromatic Substitution: The mechanism of electrophilic sulfonylation can also be studied using computational methods. DFT calculations can help to identify the active electrophilic species and to model the structure and energy of the sigma complex and the associated transition states for its formation and deprotonation.

These computational approaches offer a molecular-level understanding of the reaction dynamics that complements experimental observations.

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 3 Ethyl 2 Oxoindoline 5 Sulfonamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, including 3-Ethyl-2-oxoindoline-5-sulfonamide. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Comprehensive ¹H and ¹³C NMR Spectral Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in identifying the chemical environment of each hydrogen and carbon atom in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment surrounding the nucleus. For instance, in a related compound, 3-(4-Chlorobutyl)-3-ethyl-2-oxoindoline-5-sulfonamide, the ethyl group's protons exhibit a characteristic triplet at approximately 0.61 ppm in the ¹H NMR spectrum, which is typical for a methyl group adjacent to a methylene (B1212753) group. epo.org

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom appearing as a distinct signal. The chemical shifts in the ¹³C spectrum are influenced by the hybridization and electronegativity of neighboring atoms.

Table 1: Hypothetical ¹H and ¹³C NMR Spectral Data for this compound Note: This table is a representative example based on typical chemical shifts for similar structural motifs and is intended for illustrative purposes.

Atom # ¹H Chemical Shift (δ, ppm) Multiplicity Integration ¹³C Chemical Shift (δ, ppm)
1 (NH) ~8.0-8.5 Singlet 1H -
2 (C=O) - - - ~178-182
3 (C) - - - ~45-50
3a (C) - - - ~128-132
4 (CH) ~7.2-7.4 Doublet 1H ~120-125
5 (C) - - - ~135-140
6 (CH) ~7.5-7.7 Doublet of doublets 1H ~118-122
7 (CH) ~6.8-7.0 Doublet 1H ~110-115
7a (C) - - - ~140-145
Ethyl-CH₂ ~1.8-2.0 Quartet 2H ~28-32
Ethyl-CH₃ ~0.8-1.0 Triplet 3H ~8-12

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

While one-dimensional NMR provides information about the chemical environment of individual nuclei, two-dimensional (2D) NMR experiments are crucial for establishing the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For this compound, COSY would show correlations between the protons of the ethyl group and between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is invaluable for assigning the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC establishes long-range (typically 2-3 bonds) correlations between carbon and proton atoms. This technique is pivotal in piecing together the molecular skeleton, for example, by showing correlations from the ethyl protons to the C3 carbon of the oxoindoline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. This is particularly useful for determining the stereochemistry and conformation of the molecule.

Solid-State NMR for Polymorphic Studies and Local Environment

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid state. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local environment and packing of molecules in a crystal lattice. This is particularly important for identifying and characterizing different polymorphic forms of this compound, which could have different physical properties.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, probes the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light provides a fingerprint of the functional groups present in the molecule.

Characteristic Absorption Bands and Functional Group Identification

The FT-IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

Table 2: Characteristic Vibrational Frequencies for this compound Note: This table presents expected vibrational frequencies based on known functional group absorptions.

Functional Group Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Intensity
N-H (Amide) Stretching 3200-3400 Weak
C-H (Aromatic) Stretching 3000-3100 Medium
C-H (Aliphatic) Stretching 2850-2960 Strong
C=O (Lactam) Stretching 1680-1720 Medium
C=C (Aromatic) Stretching 1450-1600 Strong
S=O (Sulfonamide) Asymmetric Stretching 1300-1350 Medium
S=O (Sulfonamide) Symmetric Stretching 1140-1180 Strong
S-N (Sulfonamide) Stretching 900-950 Medium

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy and for probing its structure through fragmentation analysis.

Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. In a hypothetical ESI-MS/MS experiment in positive ion mode, the protonated molecule of this compound, [M+H]⁺, would be selected and subjected to collision-induced dissociation (CID). The fragmentation pattern would be characteristic of the indolinone and sulfonamide moieties.

Common fragmentation pathways for sulfonamides involve the cleavage of the S-N bond and the C-S bond. nih.govresearchgate.net For aromatic sulfonamides, a characteristic loss of SO₂ (64 Da) is often observed. nih.gov The fragmentation of the indolinone core can also produce a series of diagnostic ions. A plausible fragmentation pathway for protonated this compound would involve initial cleavages around the sulfonamide group, followed by fragmentation of the oxindole (B195798) ring. The ethyl group at the 3-position would also influence the fragmentation, potentially leading to the loss of an ethyl radical or ethylene.

A representative tandem mass spectrum of an indolinone derivative shows characteristic fragment ions that aid in its structural identification. researchgate.net For instance, the fragmentation of a protonated indolinone derivative with m/z 278 can lead to specific product ions that reveal the core structure. researchgate.net

Table 1: Hypothetical Tandem Mass Spectrometry (MS/MS) Fragmentation Data for this compound

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral LossStructural Interpretation
255.07191.08SO₂Loss of sulfur dioxide from the sulfonamide group
255.07175.05H₂NSO₂Cleavage of the C-S bond
255.07226.06C₂H₅Loss of the ethyl group from the 3-position
191.08163.07COLoss of carbon monoxide from the oxindole ring
191.08146.06C₂H₅ + COSequential loss of the ethyl group and carbon monoxide

This data is illustrative and based on general fragmentation patterns of related compounds.

High-resolution mass spectrometry allows for the determination of the exact mass of a molecule, which in turn can be used to deduce its elemental composition. The theoretical exact mass of this compound (C₁₀H₁₂N₂O₃S) is 256.0572 g/mol . An HRMS instrument would be able to measure the mass-to-charge ratio (m/z) of the molecular ion to within a few parts per million (ppm) of this theoretical value, providing strong evidence for the proposed molecular formula.

Furthermore, the isotopic pattern of the molecular ion cluster can be analyzed. The presence of sulfur imparts a characteristic isotopic signature, with the ³⁴S isotope being approximately 4.2% as abundant as the ³²S isotope. The observed isotopic distribution in the mass spectrum should match the theoretically calculated pattern for C₁₀H₁₂N₂O₃S, further confirming the elemental composition.

X-ray Crystallography for Single Crystal and Powder Diffraction Analysis

X-ray crystallography provides the most definitive structural information for crystalline solids, offering a three-dimensional map of the atomic arrangement.

Single-crystal X-ray diffraction analysis of a suitable crystal of this compound would yield precise bond lengths, bond angles, and torsion angles. For example, in the crystal structure of a related bromo-substituted 1-(phenylsulfonyl)-1H-indole derivative, the conformation is stabilized by various intermolecular interactions. nih.gov The analysis of a 3-ethyl-2-oxoindoline derivative would reveal the planarity of the oxindole ring system and the conformation of the ethyl group at the C3 position. The geometry of the sulfonamide group, including the S-N and S-O bond lengths and the C-S-N bond angle, would also be accurately determined.

Table 2: Representative Bond Lengths and Angles for a Substituted 2-Oxoindoline Derivative

ParameterValue (Å or °)
C=O (amide)1.23 - 1.25
C-N (amide)1.37 - 1.39
C-C (aromatic)1.38 - 1.41
S=O1.42 - 1.44
S-N1.62 - 1.64
C-S-N angle105 - 108
O-S-O angle118 - 120

This data is based on typical values for related structures and serves as an illustrative example.

The way molecules pack in a crystal lattice is determined by a network of intermolecular interactions. For this compound, hydrogen bonding is expected to play a crucial role in the crystal packing. The sulfonamide group (-SO₂NH₂) and the amide N-H group of the oxindole ring are potential hydrogen bond donors, while the oxygen atoms of the sulfonamide and the carbonyl group are potential acceptors.

Analysis of the crystal structure of related sulfonamides reveals that strong intermolecular hydrogen bonds and π-π stacking interactions are the main driving forces for crystal packing. nih.gov In the case of this compound, one would expect to observe hydrogen bonding motifs, such as dimers or chains, formed through N-H···O interactions. Additionally, π-π stacking between the aromatic rings of adjacent molecules could further stabilize the crystal structure. nih.gov The study of intermolecular interactions is critical for understanding the physical properties of the solid state. mdpi.com

The 3-position of the oxindole ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. If a single enantiomer is crystallized, or if the compound crystallizes as a conglomerate of single-enantiomer crystals, X-ray crystallography can be used to determine its absolute configuration. This is typically achieved by using anomalous dispersion effects, often requiring the use of a specific X-ray wavelength (e.g., from a copper source) or the presence of a heavier atom in the structure. The Flack parameter is a key indicator used in refining the crystal structure to confidently assign the absolute stereochemistry.

In cases where obtaining single crystals is challenging, powder X-ray diffraction (PXRD) can be a valuable alternative. nih.govuni-koeln.de While generally not providing the same level of detail as single-crystal analysis, PXRD can be used to identify the crystalline phase, determine unit cell parameters, and in some cases, solve the crystal structure through advanced refinement techniques. oxfordsciencetrove.com

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Characterization

The definitive assignment of the absolute configuration of a chiral molecule is a critical aspect of its structural elucidation, with profound implications for its pharmacological and toxicological properties. For this compound, which possesses a stereocenter at the C3 position of the oxindole core, chiroptical spectroscopic techniques are indispensable tools for determining the spatial arrangement of the ethyl group, i.e., whether it is the (R)- or (S)-enantiomer. The primary methods employed for this purpose are Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD).

While specific experimental chiroptical data for this compound is not extensively available in the public domain, the principles of its stereochemical characterization can be thoroughly understood through the application of these techniques, often involving a powerful combination of experimental measurement and quantum chemical calculations.

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. mdpi.com The resulting spectrum, which plots the difference in molar absorptivity (Δε = εL - εR) against wavelength, is highly sensitive to the three-dimensional structure of the molecule. A positive or negative peak in an ECD spectrum is known as a Cotton effect. libretexts.org For a pair of enantiomers, the ECD spectra are mirror images of each other, a principle that is fundamental to their differentiation. nih.gov

The process of assigning the absolute configuration of this compound using ECD would typically involve the following steps:

Experimental Measurement: The experimental ECD spectrum of a purified enantiomer of this compound would be recorded in a suitable solvent.

Computational Modeling: Quantum chemical calculations, most commonly using Time-Dependent Density Functional Theory (TD-DFT), would be performed to predict the theoretical ECD spectra for both the (R)- and (S)-enantiomers of the molecule. This involves first determining the stable conformations of the molecule in the solvent used for the experimental measurement.

Spectral Comparison: The experimental spectrum is then compared with the computationally generated spectra. A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the unambiguous assignment of the absolute configuration. researchgate.net

The oxindole core is a well-studied chromophore, and the Cotton effects observed in the ECD spectra of its derivatives are typically associated with the π→π* and n→π* electronic transitions of the aromatic ring and the lactam carbonyl group. For instance, studies on various oxindole alkaloids have shown that the sign and magnitude of Cotton effects around 250 nm and 300 nm are indicative of the stereochemistry at specific chiral centers. researchgate.net

To illustrate, consider the hypothetical ECD data for the enantiomers of this compound presented in the table below. The comparison of an experimental spectrum with these theoretical data would lead to the assignment of its absolute configuration.

Table 1: Hypothetical ECD Data for the Enantiomers of this compound
EnantiomerWavelength (nm)Δε (M-1cm-1)Associated Transition
(R)-3-Ethyl-2-oxoindoline-5-sulfonamide295+2.5n→π* (C=O)
(R)-3-Ethyl-2-oxoindoline-5-sulfonamide254-5.8π→π* (Aromatic)
(R)-3-Ethyl-2-oxoindoline-5-sulfonamide220+8.1π→π* (Aromatic)
(S)-3-Ethyl-2-oxoindoline-5-sulfonamide295-2.5n→π* (C=O)
(S)-3-Ethyl-2-oxoindoline-5-sulfonamide254+5.8π→π* (Aromatic)
(S)-3-Ethyl-2-oxoindoline-5-sulfonamide220-8.1π→π* (Aromatic)

Optical Rotatory Dispersion (ORD) Spectroscopy

ORD is a complementary technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.orgkud.ac.in An ORD curve plots the specific rotation [α] against the wavelength (λ). The curve generated by a chiral molecule often shows a complex pattern, especially in the vicinity of an absorption band, where it exhibits a peak and a trough; this phenomenon is also known as the Cotton effect. libretexts.org A positive Cotton effect is characterized by the peak appearing at a longer wavelength than the trough, while the reverse is true for a negative Cotton effect.

Similar to ECD, the enantiomer of a compound will produce a mirror-image ORD curve. researchgate.net While ORD was historically a primary method for stereochemical assignment, modern practice often favors ECD due to its simpler, single-signed bands which are easier to resolve and interpret, especially in molecules with multiple chromophores. However, ORD can still provide valuable confirmatory data.

The relationship between ORD and ECD is described by the Kronig-Kramers transforms, meaning that the data from one technique can, in principle, be calculated from the other. The combination of both techniques provides a comprehensive chiroptical profile of the molecule.

A hypothetical ORD data set for this compound is presented below to illustrate the expected findings.

Table 2: Hypothetical Optical Rotatory Dispersion Data for (R)-3-Ethyl-2-oxoindoline-5-sulfonamide
Wavelength (nm)Specific Rotation [α] (degrees)Observation
600+50Plain Curve
400+150Plain Curve
310+1200Peak of Positive Cotton Effect
2950Crossover Point
280-950Trough of Positive Cotton Effect
250+2500Complex Multiple Cotton Effects

Computational Chemistry and Theoretical Investigations of 3 Ethyl 2 Oxoindoline 5 Sulfonamide

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, allow for the detailed exploration of electron distribution and its influence on molecular geometry and reactivity.

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the molecular structure of compounds like 3-Ethyl-2-oxoindoline-5-sulfonamide. indexcopernicus.com The process begins with building an initial 3D model of the molecule. This initial structure is then subjected to geometry optimization using a selected DFT functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p). mdpi.com This optimization process systematically alters the bond lengths, bond angles, and dihedral angles to find the most stable arrangement of atoms, which corresponds to the minimum energy on the potential energy surface. researchgate.net

The optimized geometry provides crucial information about the molecule's three-dimensional shape. For this compound, this would include the planarity of the oxindole (B195798) ring, the orientation of the ethyl group at the C3 position, and the conformation of the sulfonamide group attached to the benzene (B151609) ring. These structural details are vital for understanding how the molecule might interact with biological targets.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

ParameterBond/AngleValue
Bond Length (Å)C=O (Oxindole)1.23
C-N (Amide)1.38
C-S (Sulfonamide)1.78
S=O (Sulfonamide)1.45
S-N (Sulfonamide)1.65
Bond Angle (°)N-C=O125.0
C-S-N107.0
Dihedral Angle (°)C-C-S-N75.0

While DFT is excellent for geometry optimization, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be employed for even more accurate single-point energy calculations on the DFT-optimized geometry. These methods are computationally more demanding but can provide benchmark electronic energies. These high-accuracy energies are valuable for calculating thermodynamic properties like the heat of formation and for assessing the relative stability of different conformers of this compound.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites. chemrxiv.org The MEP map visually represents the electrostatic potential on the electron density surface, using a color scale. nih.gov For this compound, the MEP surface would likely reveal regions of negative potential (typically colored red or yellow) around the electronegative oxygen atoms of the carbonyl and sulfonamide groups, as well as the nitrogen of the sulfonamide. mdpi.com These areas are indicative of sites susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are expected around the hydrogen atoms, particularly the N-H of the oxindole and the sulfonamide, making them potential sites for nucleophilic interactions. nih.gov This analysis is critical for predicting non-covalent interactions, such as hydrogen bonding, with biological macromolecules. rsc.org

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.

For this compound, the HOMO is likely to be distributed over the electron-rich oxindole ring system, while the LUMO may be localized on the sulfonamide group and the carbonyl moiety. The energies of these orbitals and their spatial distribution provide insights into the molecule's electronic transitions and its potential to engage in charge-transfer interactions. researchgate.netimperial.ac.uk

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound

PropertyValue (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap4.7

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

While quantum chemical calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, often in a simulated solvent environment, to trace its conformational changes.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can also predict spectroscopic properties, which can be compared with experimental data to validate the computed structure. epstem.net For this compound, it is possible to calculate its theoretical ¹H and ¹³C NMR chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) method. mdpi.com Discrepancies between calculated and experimental shifts can point to specific conformational or electronic features.

Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum can be computed. colab.ws These calculated frequencies, after appropriate scaling, can aid in the assignment of experimental IR bands to specific molecular vibrations, such as the C=O stretch of the oxindole, the N-H bends, and the symmetric and asymmetric stretches of the SO₂ group in the sulfonamide. mdpi.com

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic DataPredicted ValueExperimental Value
¹H NMR (δ, ppm) - N-H (indole)8.58.3
¹³C NMR (δ, ppm) - C=O178.0176.5
IR Frequency (cm⁻¹) - C=O stretch17151700
IR Frequency (cm⁻¹) - SO₂ asym. stretch13401330

Reaction Pathway Modeling and Transition State Characterization

Reaction pathway modeling is a fundamental tool in computational chemistry used to elucidate the step-by-step mechanism of a chemical reaction. For a molecule like this compound, this could involve modeling its synthesis, degradation, or interaction with a biological target. The process involves identifying the lowest energy path from reactants to products, which proceeds through a high-energy transition state.

The characterization of a transition state is crucial as it represents the energy barrier of the reaction. By locating the transition state structure and calculating its energy, the activation energy can be determined, which is a key factor in understanding the reaction kinetics. This is typically achieved using quantum mechanical methods such as Density Functional Theory (DFT). The process involves optimizing the geometry of the transition state and then performing a frequency calculation to confirm it is a true saddle point on the potential energy surface, characterized by a single imaginary frequency.

Hypothetical Reaction Pathway Analysis:

To illustrate, let's consider a hypothetical nucleophilic substitution reaction at the sulfonamide group of this compound. A computational study would model the approach of a nucleophile, the formation of an intermediate or transition state, and the departure of the leaving group. The energies of the reactant, transition state, and product would be calculated to determine the reaction's thermodynamic and kinetic feasibility.

Below is a hypothetical data table representing the kind of results such a computational study might generate for this reaction.

Parameter Reactant (this compound + Nucleophile) Transition State Product
Relative Energy (kcal/mol) 0+25.4-10.2
Key Bond Distance (Å) S-N: 1.65S-N: 2.10, S-Nu: 2.20S-Nu: 1.70
Imaginary Frequency (cm⁻¹) N/A-250N/A

Note: The data in this table is purely illustrative and intended to represent the outputs of a computational study.

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Non-Excluded Attributes

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a molecule with its physicochemical properties. These models are highly valuable in drug discovery and development for predicting properties that are time-consuming or expensive to measure experimentally.

For this compound, QSPR studies could be developed to predict properties like solvation free energy and pKa, which are critical for understanding its behavior in biological systems.

Solvation Free Energy:

The solvation free energy represents the energy change when a molecule is transferred from a vacuum to a solvent. It is a key determinant of a molecule's solubility and its ability to cross biological membranes. Computational methods can calculate solvation free energies by considering the interactions between the solute and solvent molecules. nih.govresearchgate.net These calculations often involve a combination of molecular mechanics or quantum mechanics for the solute and a continuum solvent model or explicit solvent molecules. nih.govresearchgate.net

pKa Values:

The pKa value is a measure of the acidity of a compound and is crucial for predicting its ionization state at a given pH. For a sulfonamide like this compound, the pKa of the sulfonamide N-H group is of particular interest. Recent research has shown that there are strong linear relationships between the calculated equilibrium bond lengths within the sulfonamide group and their aqueous pKa values. rsc.org This approach can be a powerful predictive tool, sometimes even identifying inaccuracies in experimentally determined pKa values. rsc.org

A QSPR model for predicting pKa or solvation free energy would typically be built using a dataset of structurally similar compounds with known experimental values. Molecular descriptors (numerical representations of the chemical structure) would be calculated for each compound, and then a statistical method, such as multiple linear regression or machine learning, would be used to build a predictive model.

Below is a hypothetical QSPR data table for predicting the pKa of a series of substituted 2-oxoindoline-5-sulfonamides.

Compound Molecular Descriptor 1 (e.g., S-N bond length) Molecular Descriptor 2 (e.g., Electrostatic charge on N) Experimental pKa Predicted pKa
Derivative 11.650-0.859.29.15
Derivative 21.645-0.888.98.92
This compound 1.648 -0.86 N/A 9.05
Derivative 31.652-0.839.49.38

Note: The data in this table is purely illustrative. The predicted pKa for this compound is a hypothetical value that would be generated by such a QSPR model.

Structure Reactivity Relationship Srr Studies of 3 Ethyl 2 Oxoindoline 5 Sulfonamide and Its Analogues

Impact of Substituent Modifications on the Indoline-2-one Core Reactivity

The indoline-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry and a versatile intermediate in organic synthesis. Its reactivity is primarily centered around three positions: the C3-methine proton, the N1-amide proton, and the aromatic ring.

The C3 position is the most reactive site for functionalization. The adjacent carbonyl group acidifies the C3-proton, facilitating its removal by a base to form a nucleophilic enolate. This enolate can then react with a wide range of electrophiles. The nature of the substituent at the C3 position significantly influences the stability and reactivity of this enolate. In the case of 3-Ethyl-2-oxoindoline-5-sulfonamide, the ethyl group allows for the formation of a tertiary enolate, which can participate in alkylation, aldol, and Michael reactions.

The N1-amide proton can also be deprotonated, allowing for N-alkylation or N-arylation, which modifies the steric and electronic environment of the molecule. The reactivity of the nitrogen is influenced by substituents on the aromatic ring. Electron-withdrawing groups, such as the 5-sulfonamide moiety, increase the acidity of the N-H proton, making deprotonation easier.

Table 1: Effect of Aromatic Ring Substituents on Indoline-2-one Reactivity

Substituent at C5Electronic EffectImpact on N1-H AcidityImpact on C6/C4 Electrophilic Substitution
-HNeutralBaselineActivated (ortho, para-directing amide)
-OCH₃Electron-DonatingDecreasedStrongly Activated
-ClElectron-WithdrawingIncreasedDeactivated
-SO₂NH₂ Strongly Electron-Withdrawing Significantly Increased Strongly Deactivated

Electronic and Steric Influence of the Sulfonamide Moiety on Chemical Transformations

The sulfonamide group (-SO₂NH₂) at the C5 position exerts a profound electronic influence on the entire molecule. It is a powerful electron-withdrawing group due to the high electronegativity of the oxygen and sulfur atoms. This influence is transmitted through both inductive (sigma) and resonance (pi) effects.

The primary effect is the strong deactivation of the benzene (B151609) ring towards electrophilic attack, making reactions like nitration or halogenation more difficult and directing incoming electrophiles to the C6 position (meta to the sulfonamide and ortho to the amide). Furthermore, this electron withdrawal significantly increases the acidity of the lactam N-H proton, facilitating its removal under milder basic conditions compared to unsubstituted oxindoles.

Computational and experimental studies on related aromatic sulfonamides have shown a dual electronic effect. nih.gov While the group is strongly σ-withdrawing, it can also act as a π-acceptor, which globally decreases the energy of the molecule's π and σ orbitals. nih.gov This stabilization of the LUMO can influence the molecule's behavior in reactions involving electron transfer or coordination to metal catalysts. In some contexts, the sulfonamide group can act as a directing group in metal-catalyzed reactions, with the nitrogen and oxygen atoms coordinating to the metal center to facilitate transformations at specific sites. acs.orgacs.org

Sterically, the sulfonamide group is relatively bulky, which can influence intermolecular interactions and the packing of the molecule in the solid state, but it is generally not considered to significantly hinder reactions at the distant C3 position.

Table 2: Hammett Constants for Relevant Substituents

Substituentσ_metaσ_paraInterpretation
-H0.000.00Reference
-CH₃-0.07-0.17Weakly Electron-Donating
-Cl0.370.23Electron-Withdrawing
-NO₂0.710.78Strongly Electron-Withdrawing
-SO₂NH₂ 0.55 0.63 Strongly Electron-Withdrawing

Data represents typical literature values and quantifies the electronic effect of a substituent on the reactivity of a benzene ring.

Stereoelectronic Effects of the 3-Ethyl Group on Reaction Pathways and Selectivity

The ethyl group at the C3 position is central to the stereochemical outcomes of reactions involving this chiral center. Once the C3-enolate is formed, the planar, sp²-hybridized carbon is created, and its subsequent reaction with an electrophile regenerates the sp³ chiral center. The ethyl group plays a critical role in controlling the facial selectivity of this process.

The approach of an electrophile to the enolate face can be influenced by the steric hindrance imposed by the ethyl group. Reagents will preferentially attack from the less hindered face, leading to a specific diastereomer if another chiral center is present or being formed. The ethyl group is larger than a methyl group but less bulky than an isopropyl or tert-butyl group, providing a moderate level of steric control.

Furthermore, the conformation of the ethyl group relative to the plane of the enolate can have subtle stereoelectronic effects. These effects can influence the orbital alignment and the transition state energy of the reaction, thereby affecting selectivity. In asymmetric catalysis, the interaction between the ethyl group and a chiral catalyst is a key determinant of enantioselectivity in reactions that construct or modify the C3-stereocenter. rsc.orgnih.gov

Table 3: Conceptual Influence of C3-Alkyl Group Size on Reaction Selectivity

C3-SubstituentRelative Steric BulkExpected Diastereoselectivity in C3-Functionalization
-HVery LowLow
-MethylLowModerate
-Ethyl Moderate Good
-IsopropylHighVery High
-PhenylHigh (Planar)High (influenced by π-stacking)

Design and Synthesis of Derivatives for Investigating Specific Chemical Reactivities

To probe the structure-reactivity relationships of this compound, a library of derivatives can be designed and synthesized. These derivatives would systematically modify each key part of the molecule to isolate its contribution to reactivity.

Modification of the Sulfonamide Group: The reactivity of the sulfonamide nitrogen itself can be explored. N-alkylation or N-arylation would create tertiary sulfonamides, altering the group's hydrogen-bonding capacity and electronic properties.

Modification of the Lactam Nitrogen: N-alkylation or N-arylation of the indolinone core would prevent reactions at this site and could introduce steric bulk that influences the stereochemistry of reactions at C3. acs.org

Modification of the C3-Substituent: Replacing the ethyl group with other alkyl or aryl groups would directly probe the stereoelectronic effects discussed in section 6.3.

Aromatic Ring Substitution: Introducing additional substituents onto the aromatic ring would allow for a fine-tuning of the electronic properties of the system.

These derivatives can be synthesized using established methodologies for oxindole (B195798) and sulfonamide chemistry. rsc.orgnih.gov

Table 4: Proposed Derivatives and Synthetic Strategies

DerivativeTarget ModificationProposed Synthetic MethodPurpose of Study
3-Ethyl-1-methyl-2-oxoindoline-5-sulfonamideLactam N-AlkylationDeprotonation with NaH followed by reaction with methyl iodide.Investigate the role of the N1-H proton in reactivity.
3-Ethyl-2-oxoindoline-5-(N-methylsulfonamide)Sulfonamide N-AlkylationReaction of the parent sulfonamide with a methylating agent under basic conditions.Assess the influence of the sulfonamide N-H on reactivity and interactions.
3-Propyl-2-oxoindoline-5-sulfonamideC3-Alkyl HomologationAlkylation of the enolate of 2-oxoindoline-5-sulfonamide (B23527) with propyl iodide.Compare the steric and electronic effects of the C3-substituent.
3-Ethyl-7-nitro-2-oxoindoline-5-sulfonamideAromatic Ring SubstitutionElectrophilic nitration of the parent compound.Study the impact of an additional electron-withdrawing group.

Kinetic and Thermodynamic Studies of Relevant Chemical Reactions

Kinetic and thermodynamic studies provide quantitative insight into reaction mechanisms, transition states, and the relative stability of intermediates and products. For this compound, a key area for such studies is the deprotonation at the C3 position to form the corresponding enolate.

The formation of enolates can be under either kinetic or thermodynamic control. masterorganicchemistry.com

Kinetic Control: Using a strong, sterically hindered base (like lithium diisopropylamide, LDA) at low temperatures (-78 °C) would rapidly and irreversibly deprotonate the most accessible proton. In an analogous asymmetric ketone, this would be the less substituted α-carbon. masterorganicchemistry.comyoutube.com For a 3-substituted oxindole, this primarily relates to the stereochemistry of the resulting enolate and its subsequent reactions.

Thermodynamic Control: Using a weaker base (like an alkoxide) at higher temperatures allows an equilibrium to be established, favoring the formation of the most stable enolate product. masterorganicchemistry.comkhanacademy.org

For this compound, kinetic studies could involve monitoring the rate of enolate formation or its reaction with an electrophile using techniques like NMR spectroscopy. Competition experiments, where the substrate is reacted with a mixture of electrophiles, could reveal kinetic preferences. Thermodynamic stability can be assessed by allowing the system to reach equilibrium and measuring the ratio of products or through computational methods like DFT calculations. mdpi.com

Table 5: Expected Outcomes for Enolate Formation under Kinetic vs. Thermodynamic Control

ConditionBaseTemperatureKey FeatureExpected Outcome for an Analogous Asymmetric System
Kinetic Strong, Bulky (e.g., LDA)Low (e.g., -78 °C)Fastest reaction rateFormation of the less sterically hindered (less substituted) enolate. youtube.com
Thermodynamic Weaker, Non-bulky (e.g., NaOEt)Higher (e.g., Room Temp.)Most stable productFormation of the more stable (more substituted) enolate. masterorganicchemistry.com

These studies are fundamental to understanding and controlling the chemical reactivity of this compound, enabling its rational use in the synthesis of more complex molecular architectures.

Applications in Advanced Synthetic Methodologies and Supramolecular/materials Chemistry Non Biological Focus

Utilization of 3-Ethyl-2-oxoindoline-5-sulfonamide as a Versatile Synthetic Building Block

The 2-oxoindoline scaffold is a privileged structure in synthetic chemistry, and the presence of the ethyl group at the 3-position and a sulfonamide at the 5-position on this compound offers multiple reaction sites for chemical modification. The nitrogen atom of the oxindole (B195798) ring can be readily alkylated or arylated, while the sulfonamide group provides a handle for further functionalization through reactions with various electrophiles.

The reactivity of the 2-oxoindoline core allows for a range of synthetic transformations. For instance, the carbonyl group can undergo various reactions, and the aromatic ring can be subjected to electrophilic substitution, although the sulfonamide group's directing effects would need to be considered. The ethyl group at the C3 position, while seemingly simple, influences the steric and electronic properties of the molecule, which can be exploited in stereoselective synthesis.

A key synthetic utility of analogous 3-substituted-2-oxoindoline scaffolds is their use in condensation reactions. For example, Claisen-Schmidt condensation of substituted indoline-2-ones with various aldehydes is a known method to construct 3-alkenyl oxindoles. nih.gov This suggests that this compound could similarly react with a diverse range of aldehydes to generate a library of derivatives with potential applications in materials science.

Development of Novel Heterocyclic Scaffolds and Chemical Libraries

The concept of combinatorial chemistry and the generation of diverse chemical libraries are central to modern materials discovery. wikipedia.org The this compound scaffold is well-suited for the construction of such libraries due to its multiple points of diversification.

A "libraries from libraries" approach, where a core scaffold is systematically modified, can be envisioned for this compound. nih.gov The sulfonamide moiety, in particular, is a versatile functional group for library synthesis. It can be readily derivatized to create a wide array of analogs with varying electronic and steric properties.

The generation of DNA-encoded libraries (DELs) represents a powerful tool for the discovery of new functional molecules. The oxindole scaffold has been successfully employed in the synthesis of diversified DELs through various on-DNA chemical transformations. nih.gov It is plausible that this compound could be incorporated into DEL synthesis, leveraging its reactive sites to generate vast libraries for screening in materials science or catalysis applications.

Table 1: Potential Points of Diversification on this compound for Library Synthesis

Position Functional Group Potential Reactions for Diversification Example Reactants
N1Amide NitrogenN-Alkylation, N-ArylationAlkyl halides, Aryl boronic acids
C3Carbonyl (enolizable)Aldol condensation, Mannich reactionAldehydes, Imines
C5SulfonamideN-Acylation, N-SulfonylationAcyl chlorides, Sulfonyl chlorides
Aromatic RingBenzene (B151609) RingElectrophilic Aromatic SubstitutionHalogenating agents, Nitrating agents

Exploration as a Precursor in Catalyst Design or Ligand Development for Non-Biological Systems

While many applications of oxindole derivatives in catalysis are biologically focused, the structural features of this compound suggest potential in non-biological catalyst and ligand design. The combination of a rigid heterocyclic core and a sulfonamide group, which can act as a coordinating site for metal ions, makes it an intriguing candidate for the development of novel ligands for asymmetric catalysis.

For instance, chiral ligands containing oxazoline (B21484) moieties have been extensively used in asymmetric catalysis. nih.gov The synthesis of novel chiral ligands derived from this compound could lead to catalysts for a variety of organic transformations. The sulfonamide group, with its potential to coordinate to metal centers, could play a crucial role in the catalytic cycle. researchgate.net

Furthermore, advances in organocatalysis have highlighted the importance of small organic molecules in promoting chemical reactions. rsc.org The rigid scaffold of this compound, with its potential for hydrogen bonding and other non-covalent interactions, could be explored as a platform for the design of new organocatalysts.

Potential Roles in Supramolecular Assemblies or Crystalline Materials Science

The field of crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, which are governed by intermolecular interactions. rsc.org The this compound molecule possesses several functional groups capable of participating in strong and directional non-covalent interactions, such as hydrogen bonding and π-π stacking, making it a promising candidate for the construction of supramolecular assemblies.

The sulfonamide group is a particularly effective hydrogen bond donor and acceptor, and its role in directing the assembly of molecules in the solid state is well-documented. nih.govnih.gov The N-H and S=O groups of the sulfonamide can form robust hydrogen-bonded networks, while the oxindole core can participate in π-π stacking interactions. The interplay of these interactions could lead to the formation of well-defined one-, two-, or three-dimensional supramolecular architectures.

Co-crystallization, the process of forming a crystalline solid that contains two or more different molecules in the same crystal lattice, is a powerful tool in materials science. The ability of the sulfonamide group to form reliable hydrogen bonds with other functional groups, such as carboxylic acids, makes this compound a promising co-former for the design of new multi-component crystalline materials with tailored properties.

Table 2: Potential Intermolecular Interactions of this compound in Supramolecular Chemistry

Functional Group Potential Interaction Potential Partner Functional Groups
Sulfonamide (-SO₂NH₂)Hydrogen Bonding (Donor & Acceptor)Carboxylic acids, Amides, Alcohols, Pyridines
Oxindole (C=O)Hydrogen Bonding (Acceptor)Alcohols, Phenols, Amines
Oxindole (N-H)Hydrogen Bonding (Donor)Carbonyls, Ethers, Amines
Aromatic Ringπ-π StackingOther aromatic systems

Applications in Analytical Chemistry Methods Development

In analytical chemistry, derivatizing agents are often used to improve the chromatographic or detection properties of analytes. While specific applications of this compound as a derivatizing agent have not been reported, its chemical structure suggests potential in this area.

The sulfonamide group can react with various reagents, and this reactivity could be exploited to tag other molecules of interest. For example, the synthesis of fluorescent or UV-active derivatives of this compound could lead to new derivatizing agents for the analysis of compounds that lack a chromophore or fluorophore.

Furthermore, the development of selective analytical methods often relies on specific interactions between the analyte and a stationary phase in chromatography or a recognition element in a sensor. The unique combination of functional groups in this compound could be utilized in the design of novel stationary phases for high-performance liquid chromatography (HPLC) or as a recognition element in chemical sensors for the detection of specific analytes.

Future Research Directions and Emerging Paradigms in Oxoindoline Sulfonamide Chemistry

Integration with Artificial Intelligence and Machine Learning for Synthetic Route Prediction

High-Throughput Experimentation and Automated Synthesis Platforms for Library Generation

To explore the structure-activity relationships of the oxoindoline-sulfonamide scaffold, the generation of large and diverse compound libraries is essential. High-throughput experimentation (HTE) and automated synthesis platforms are becoming indispensable tools for this purpose. nih.govnih.govrsc.org These systems enable the rapid and parallel synthesis of numerous analogs of 3-Ethyl-2-oxoindoline-5-sulfonamide, facilitating the systematic investigation of how structural modifications impact biological activity.

Automated flow synthesis platforms, for example, have been successfully employed for the production of secondary sulfonamide libraries with high purity. nih.gov These platforms integrate reaction execution, work-up, and purification into a continuous and automated process. youtube.com The use of robotics and microfluidics allows for the miniaturization of reactions, reducing the consumption of valuable starting materials and reagents. youtube.com The SynFini™ platform, for instance, leverages AI for route design and robotics for high-throughput screening of reaction conditions, significantly accelerating the discovery of optimal synthesis protocols. youtube.com The application of such automated systems to the synthesis of this compound and its derivatives will enable the rapid generation of extensive libraries for biological screening.

Advancement of In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

A deep understanding of reaction mechanisms and kinetics is fundamental to optimizing synthetic processes. In situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, provide a real-time window into the chemical transformations occurring in a reaction vessel. mt.comspectroscopyonline.commt.com By continuously monitoring the concentrations of reactants, intermediates, and products, these techniques allow for the precise determination of reaction endpoints, the identification of transient species, and the elucidation of reaction pathways. mt.commdpi.comyoutube.com

For the synthesis of this compound, in situ spectroscopy can be employed to monitor the key bond-forming events, ensuring complete conversion and minimizing the formation of impurities. The data generated from these real-time measurements can be used to build kinetic models of the reaction, which are invaluable for process optimization and scale-up. mt.com The ability to make immediate adjustments to reaction conditions based on real-time feedback accelerates process development and leads to more robust and efficient synthetic protocols. mt.com

Development of Novel Theoretical Models for Predicting Complex Chemical Phenomena

Computational chemistry and theoretical modeling provide powerful tools for understanding and predicting the behavior of molecules at the atomic and electronic levels. nih.govresearchgate.netnih.gov For this compound, theoretical models can be used to predict a wide range of properties, including its three-dimensional structure, electronic properties, and reactivity. nih.gov Density Functional Theory (DFT) calculations, for example, can be employed to determine the optimized geometry of the molecule and to calculate properties such as ionization potential and electron affinity, which are correlated with its chemical reactivity and biological activity. nih.gov

Furthermore, quantitative structure-property relationship (QSPR) models can be developed to correlate the structural features of a series of oxoindoline-sulfonamide derivatives with their physicochemical properties, such as melting point and solubility. frontiersin.orgresearchgate.netnih.gov These models, often built using machine learning algorithms, can then be used to predict the properties of novel, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics. frontiersin.orgnih.gov The development of more accurate and sophisticated theoretical models will continue to play a crucial role in the rational design of new oxoindoline-sulfonamide-based therapeutic agents.

Exploration of Unconventional Reaction Media and Energy Sources in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on minimizing waste, reducing energy consumption, and using less hazardous substances. sjp.ac.lkacs.org For the synthesis of oxoindoline-sulfonamides, the exploration of unconventional reaction media and energy sources offers significant opportunities to develop more sustainable and efficient processes.

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. organic-chemistry.orgacs.orgtandfonline.comresearchgate.netnih.gov The synthesis of sulfonamides has been shown to be significantly enhanced by microwave assistance. organic-chemistry.orgacs.orgtandfonline.comresearchgate.netnih.gov Similarly, ultrasound has been demonstrated to promote the synthesis of oxindole (B195798) and isoindolinone derivatives, offering a green and efficient alternative to traditional methods. researchgate.netnih.govrsc.org

The use of environmentally benign solvents, such as water and deep eutectic solvents, is another key aspect of green chemistry. sjp.ac.lk Several methods for the synthesis of oxindole derivatives in aqueous media have been reported, highlighting the potential to replace volatile and toxic organic solvents. sjp.ac.lk The application of these unconventional energy sources and green solvents to the synthesis of this compound will be a key area of future research, aiming to develop more sustainable and environmentally friendly manufacturing processes. The use of electrochemical methods also presents a metal- and oxidant-free approach to synthesizing oxoindole derivatives. rsc.org

Q & A

Q. How can researchers optimize the synthesis of 3-Ethyl-2-oxoindoline-5-sulfonamide to improve yield and purity?

  • Methodological Answer : Solvent selection plays a critical role in synthesis optimization. For sulfonamide derivatives, polar aprotic solvents like methanol (MeOH) and tetrahydrofuran (THF) often yield higher efficiencies (e.g., 76% yield in MeOH for compound 5a in Table 2) . A factorial design approach can systematically evaluate variables such as temperature, catalyst concentration, and reaction time. For example, pre-experimental designs (e.g., screening experiments) help identify critical parameters before full optimization . Purification techniques like column chromatography or recrystallization should be validated using HPLC or NMR to confirm purity.

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • Structural Elucidation : Use 1H^1H- and 13C^{13}C-NMR to confirm the ethyl group and sulfonamide moieties. IR spectroscopy can validate carbonyl (C=O) and sulfonamide (S=O) functional groups.
  • Purity Assessment : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) is standard. Compare retention times and peak areas against reference standards .
  • Quantitative Analysis : Mass spectrometry (MS) coupled with LC ensures accurate molecular weight determination and impurity profiling.

Q. How does the solubility profile of this compound influence its applicability in biological assays?

  • Methodological Answer : Solubility screening in solvents like DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4) is essential. For low solubility, employ co-solvents (e.g., PEG-400) or nanoformulation techniques. Dynamic light scattering (DLS) can assess colloidal stability. Always validate solubility under assay conditions to avoid false negatives in bioactivity studies .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the reaction pathways of this compound derivatives?

  • Methodological Answer :
  • Computational Modeling : Use density functional theory (DFT) to map energy barriers for key intermediates. For example, reaction path searches based on quantum chemical calculations (e.g., Gaussian 16) identify transition states and thermodynamic stability .
  • Kinetic Studies : Conduct time-resolved experiments (e.g., stopped-flow spectroscopy) to measure rate constants. Compare computational predictions with experimental data to refine mechanistic hypotheses .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :
  • Systematic Review : Cross-validate assay protocols (e.g., cell lines, incubation times, controls) across studies. Meta-analyses can identify confounding variables like solvent interference (e.g., DMSO cytotoxicity) .
  • Dose-Response Reproducibility : Replicate experiments using orthogonal assays (e.g., enzymatic vs. cell-based). Statistical tools like Bland-Altman plots assess inter-lab variability .

Q. What advanced computational strategies enable the prediction of this compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding modes with proteins (e.g., carbonic anhydrase isoforms). Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
  • Machine Learning : Train QSAR models on curated bioactivity datasets (e.g., ChEMBL) to predict ADMET properties. Feature selection should prioritize descriptors like logP, topological polar surface area, and hydrogen-bonding capacity .

Q. How can interdisciplinary approaches enhance the development of this compound-based therapeutics?

  • Methodological Answer :
  • Chemical Reaction Design : Integrate high-throughput screening (HTS) with computational reaction databases (e.g., Reaxys) to prioritize synthetic routes. Feedback loops between experimental data and cheminformatics tools (e.g., KNIME workflows) accelerate optimization .
  • Translational Studies : Collaborate with pharmacologists to design PK/PD models. For example, microdosing trials with LC-MS/MS quantification assess bioavailability and metabolic stability in preclinical models .

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